Nalpha-Fmoc-D-serine tert-Butyl Ester
Overview
Description
“Nalpha-Fmoc-D-serine tert-Butyl Ester” is a chemical compound with the molecular formula C22H25NO5 . It is also known as Fmoc-O-tert-butyl-D-serine .
Molecular Structure Analysis
The molecular structure of “Nalpha-Fmoc-D-serine tert-Butyl Ester” consists of 22 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The molecular weight is 383.44 .Chemical Reactions Analysis
“Nalpha-Fmoc-D-serine tert-Butyl Ester” is used in peptide synthesis . It can undergo various chemical reactions, including deprotection reactions . For example, aqueous phosphoric acid can be used for the deprotection of tert-butyl esters .Physical And Chemical Properties Analysis
“Nalpha-Fmoc-D-serine tert-Butyl Ester” is a white to orange to green powder or crystal . It has a melting point of 127°C and a predicted boiling point of 588.4±45.0°C . The predicted density is 1.216±0.06 g/cm3 . It is soluble in chloroform .Safety And Hazards
“Nalpha-Fmoc-D-serine tert-Butyl Ester” is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
properties
IUPAC Name |
tert-butyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-22(2,3)28-20(25)19(12-24)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19,24H,12-13H2,1-3H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOWIDHANLLHNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nalpha-Fmoc-D-serine tert-Butyl Ester |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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